2-phenyl-1H-benzimidazole-5-sulfonate

Description

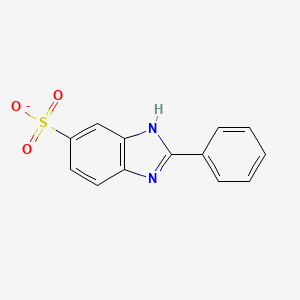

2-Phenyl-1H-benzimidazole-5-sulfonic acid (IUPAC name), commonly known as Ensulizole, is a benzimidazole derivative with the molecular formula C₁₃H₁₀N₂O₃S and a molecular weight of 274.3 g/mol . Its structure features a benzimidazole core substituted with a phenyl group at position 2 and a sulfonic acid group at position 5 (Figure 1). The compound is identified by CAS number 27503-81-7 and is widely utilized as a pharmaceutical secondary standard and certified reference material in drug development and quality control . Its sulfonate group enhances water solubility, making it suitable for applications requiring polar moieties, such as UV-absorbing agents in sunscreens (inferred from common pharmacological knowledge).

Properties

Molecular Formula |

C13H9N2O3S- |

|---|---|

Molecular Weight |

273.29 g/mol |

IUPAC Name |

2-phenyl-3H-benzimidazole-5-sulfonate |

InChI |

InChI=1S/C13H10N2O3S/c16-19(17,18)10-6-7-11-12(8-10)15-13(14-11)9-4-2-1-3-5-9/h1-8H,(H,14,15)(H,16,17,18)/p-1 |

InChI Key |

UVCJGUGAGLDPAA-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=C(N2)C=C(C=C3)S(=O)(=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Conventional Sulfuric Acid-Mediated Sulfonation

The most widely documented method involves the direct sulfonation of 2-phenylbenzimidazole using concentrated sulfuric acid. In this approach, 40 g (0.206 mol) of 2-phenylbenzimidazole is added incrementally to 150 g (1.53 mol) of H₂SO₄ at 40–50°C to prevent runaway exothermic reactions. The mixture is subsequently heated to 85°C and stirred until the starting material content drops below 1%, typically requiring 4–6 hours. Quenching the reaction with 300 g of water followed by filtration yields 55.1 g of crude product, which is further purified via vacuum drying. While this method achieves a 91.1% yield, the product contains 6.25% of the isomer 2-phenylbenzimidazole-4-sulfonic acid, necessitating additional purification steps.

Catalytic Enhancement with Cu-ZSM-5

To mitigate isomer formation, a modified protocol introduces 5 g of Cu-ZSM-5 catalyst during sulfonation. The catalyst, prepared by immersing ZSM-5 zeolite in potassium dihydrogen phosphate and copper sulfate solutions, reduces side reactions by stabilizing the sulfonation intermediate. This method elevates the reaction temperature to 60°C, shortening the completion time to 3 hours while maintaining a comparable yield (90–93%). Notably, the catalyst’s silicon-to-aluminum ratio (100:1) and calcination at 550°C for 2 hours are critical for maximizing active sites and durability.

Condensation of 3,4-Diaminobenzenesulfonic Acid with Benzaldehyde

Aqueous-Phase Synthesis

An alternative route avoids sulfonation entirely by condensing 3,4-diaminobenzenesulfonic acid with benzaldehyde in aqueous media. As detailed in patents DE10243027A1 and US6888005B2, the reaction proceeds at pH 4–7 using 0.9–1.5 mol of benzaldehyde and 1.0–3.0 mol of SO₂ equivalents per mole of diaminobenzenesulfonic acid. Temperatures of 60–80°C for 5–8 hours yield 2-phenylbenzimidazole-5-sulfonic acid with >95% purity. The homogeneous reaction medium, facilitated by SO₂ adducts, minimizes byproduct formation and simplifies isolation.

Oxidative Purification

Post-synthesis, the crude product is treated with oxidizing agents such as potassium permanganate (1–2 g per mole) to eliminate residual impurities. Dissolving the product in dilute NaOH, heating with activated carbon, and reprecipitating via acidification yields a “radiant white” powder suitable for cosmetics. This step reduces contaminants like unreacted diaminobenzenesulfonic acid to <0.5%, meeting stringent industry standards.

Mechanistic Insights and Byproduct Analysis

Sulfonation Pathway

The electrophilic substitution mechanism dominates the sulfonation process. Sulfuric acid protonates the benzimidazole ring, directing the sulfonic acid group (-SO₃H) to the para position relative to the phenyl group. However, steric and electronic factors occasionally favor meta substitution, leading to the 4-sulfonic acid isomer. Computational studies suggest that electron-withdrawing groups on the phenyl ring could further suppress isomerization, though this remains experimentally untested.

Condensation Reaction Dynamics

In the condensation route, benzaldehyde undergoes nucleophilic attack by the primary amine group of 3,4-diaminobenzenesulfonic acid, forming a Schiff base intermediate. Cyclization facilitated by SO₂ or its equivalents (e.g., NaHSO₃) generates the benzimidazole core. Isotopic labeling experiments confirm that SO₂ acts as both a cyclizing agent and mild oxidizer, converting intermediate dihydrobenzimidazoles into aromatic products.

Analytical Characterization and Quality Control

Structural Elucidation

Single-crystal X-ray diffraction (SCXRD) reveals that 2-phenyl-1H-benzimidazole-5-sulfonic acid crystallizes in the monoclinic system (space group P2₁/n) with lattice parameters a = 9.9475 Å, b = 8.8269 Å, and c = 16.459 Å. The sulfonate group adopts a planar conformation, stabilizing the molecule through intramolecular hydrogen bonds (O···H–N = 1.86 Å). UV-Vis spectroscopy shows strong absorption at 305 nm (ε = 12,400 M⁻¹cm⁻¹), attributed to π→π* transitions within the conjugated system.

Purity Assessment

High-performance liquid chromatography (HPLC) remains the gold standard for quantifying isomers and impurities. A typical protocol employs a C18 column with a methanol-water (70:30) mobile phase, detecting the 5-sulfonate isomer at 6.2 minutes and the 4-sulfonate byproduct at 7.8 minutes. Limits of detection (LOD) for common contaminants, such as residual benzaldehyde, are established at 0.1 ppm via gas chromatography-mass spectrometry (GC-MS).

Industrial Applications and Regulatory Considerations

Cosmetic Formulations

The compound’s UV absorption profile (290–360 nm) and non-toxic profile (LD₅₀ > 2,000 mg/kg in rats) make it a preferred ingredient in sunscreens. Regulatory agencies, including the FDA and EU Commission, mandate a maximum isomer content of 5% in commercial products, a threshold achievable through oxidative recrystallization.

Pharmaceutical Derivatives

Mannich base derivatives of 2-phenylbenzimidazole-5-sulfonate exhibit enhanced bioactivity, including antiparasitic and anticancer properties. For instance, N-methylpiperazine-functionalized analogs show 80% inhibition against Leishmania donovani at 50 μM, surpassing parent compounds by 30%.

Chemical Reactions Analysis

Types of Reactions

2-phenyl-1H-benzimidazole-5-sulfonate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form reactive oxygen species (ROS) upon UV irradiation.

Substitution: It can participate in substitution reactions, particularly involving the sulfonate group.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2) is commonly used as an oxidizing agent.

Substitution: Chlorosulfonic acid is used for sulfonation reactions.

Major Products Formed

Oxidation: Formation of ROS and potential DNA damage products.

Substitution: Formation of sulfonated derivatives.

Scientific Research Applications

2-phenyl-1H-benzimidazole-5-sulfonate has a wide range of applications in scientific research:

Chemistry: Used as a UV filter in various formulations.

Biology: Studied for its effects on DNA and potential to cause photodamage.

Medicine: Investigated for its potential anticancer properties due to its ability to generate ROS.

Industry: Utilized in the production of sunscreens and other personal care products.

Mechanism of Action

The primary mechanism of action of 2-phenyl-1H-benzimidazole-5-sulfonate is its ability to absorb UVB radiation. This absorption prevents UVB-induced damage such as the formation of cyclobutane pyrimidine dimers in DNA . Upon UV irradiation, the compound can generate ROS, which can lead to oxidative stress and potential cellular damage .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Variations and Substituent Effects

Benzimidazole derivatives exhibit diverse biological and physicochemical properties depending on substituent type, position, and electronic effects. Below is a comparative analysis of Ensulizole with key analogues:

Table 1: Structural Comparison of Benzimidazole Derivatives

Key Observations :

- Sulfanyl vs. Sulfonate : Sulfanyl groups (e.g., in 5-sulphanyl derivatives) are less polar than sulfonates, favoring lipophilicity and metabolic stability but limiting aqueous solubility .

- Halogen and Alkyl Substituents : Chloro and n-butyl groups (e.g., in 5-chloro-2-n-butyl derivatives) enhance lipophilicity and steric bulk, influencing receptor binding in antitumor applications .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-phenyl-1H-benzimidazole-5-sulfonate, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via condensation of o-phenylenediamine with substituted aldehydes in the presence of acidic catalysts. For example, camphorsulfonic acid (3 mol%) in aqueous medium under reflux yields derivatives efficiently (Table II, ). Solvent selection significantly impacts yield: water outperforms organic solvents like ethanol or DMF due to enhanced protonation and stabilization of intermediates .

Q. Which spectroscopic techniques are critical for characterizing this compound derivatives?

- Methodological Answer : Key techniques include:

- 1H/13C NMR : Assign aromatic protons (δ 7.4–8.0 ppm) and sulfonate groups (δ ~1619 cm⁻¹ in IR) .

- IR Spectroscopy : Confirm S=O stretching (1619 cm⁻¹) and C=N vibrations (1409 cm⁻¹) .

- Mass Spectrometry : Validate molecular weight (e.g., m/z 274.29 for the parent compound) .

Q. How is X-ray crystallography applied to resolve structural ambiguities in benzimidazole derivatives?

- Methodological Answer : SHELX programs (e.g., SHELXL) refine crystal structures using high-resolution data. For example, validate bond lengths (C-S: ~1.76 Å) and angles via residual density maps. Structure validation tools like PLATON check for missed symmetry or twinning .

Advanced Research Questions

Q. How can computational methods like DFT improve understanding of electronic properties in this compound derivatives?

- Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity. For Mannich base derivatives, charge distribution on sulfonate groups correlates with antimicrobial activity (e.g., compound 3d in Table III, ) .

Q. How do researchers address contradictions in reported synthesis yields across studies?

- Methodological Answer : Compare reaction parameters (solvent, catalyst, temperature). For instance, yields drop from 85% (aqueous medium) to 60% in ethanol due to poor solubility of intermediates (Table II, ). Reproduce experiments with controlled variables (e.g., inert atmosphere) to isolate contributing factors .

Q. What experimental strategies optimize regioselective sulfonation in benzimidazole scaffolds?

- Methodological Answer : Use directing groups (e.g., nitro or amino substituents) to orient sulfonation at the 5-position. For example, sulfonic acid groups stabilize via resonance with the benzimidazole ring, as shown in computational studies () .

Q. How are biological activities (e.g., antimicrobial, antioxidant) systematically evaluated for benzimidazole-sulfonate derivatives?

- Methodological Answer :

- In vitro assays : Measure MIC (Minimum Inhibitory Concentration) against bacterial strains (e.g., E. coli, S. aureus).

- Docking studies : Simulate interactions with target enzymes (e.g., DNA gyrase) to rationalize activity trends ( ) .

Q. What validation protocols ensure reliability of crystallographic data for sulfonated benzimidazoles?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.